![molecular formula C11H14O3 B6322403 3-Methoxy-2-methylbenzoic acid ethyl ester, 97% CAS No. 627883-78-7](/img/structure/B6322403.png)
3-Methoxy-2-methylbenzoic acid ethyl ester, 97%
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Overview
Description
3-Methoxy-2-methylbenzoic acid ethyl ester is a chemical compound with the molecular formula C9H10O3 . It is used as a Corey-Bakshi-Shibata oxazaborolidine catalyst for asymmetric reduction and asymmetric synthesis .
Synthesis Analysis
The synthesis of 3-Methoxy-2-methylbenzoic acid ethyl ester can be achieved through several methods. One method involves the use of 3-nitro-2-methylbenzoic acid as a raw material, which is converted into 3-amino-2-methylbenzoic acid. This is then diazotized and methoxylated to produce the product . Another method involves the methoxylation of 2,6-dichlorotoluene with sodium methoxide, followed by cyanation with potassium cyanide and hydrolysis .Molecular Structure Analysis
The molecular structure of 3-Methoxy-2-methylbenzoic acid ethyl ester consists of a benzene ring substituted with a methoxy group and a methyl group. The average mass of the molecule is 166.174 Da and the monoisotopic mass is 166.062988 Da .Chemical Reactions Analysis
Esters, including 3-Methoxy-2-methylbenzoic acid ethyl ester, can undergo a variety of reactions. One such reaction is hydrolysis, where the ester is split with water. This reaction is catalyzed by either an acid or a base .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Methoxy-2-methylbenzoic acid ethyl ester include a molecular formula of C9H10O3, an average mass of 166.174 Da, and a monoisotopic mass of 166.062988 Da .Scientific Research Applications
3-Methoxy-2-methylbenzoic acid ethyl ester, 97% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a chromatographic stationary phase, and as a reactant in the synthesis of other compounds. It has also been used as a solvent for the separation of enantiomers and as a catalyst for the hydrolysis of esters and amides. Additionally, 3-Methoxy-2-methylbenzoic acid ethyl ester, 97% has been used in the study of enzyme-catalyzed reactions, as well as in the study of the properties of proteins and nucleic acids.
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Methoxy-2-methylbenzoic acid ethyl ester . These factors can include temperature, pH, and the presence of other chemicals. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
Advantages and Limitations for Lab Experiments
The use of 3-Methoxy-2-methylbenzoic acid ethyl ester, 97% in laboratory experiments has several advantages. Firstly, it is a relatively inexpensive compound, making it suitable for use in research applications. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. The main limitation of 3-Methoxy-2-methylbenzoic acid ethyl ester, 97% is the fact that it is a relatively new compound, and as such, its exact mechanism of action is not yet fully understood.
Future Directions
As 3-Methoxy-2-methylbenzoic acid ethyl ester, 97% is a relatively new compound, there are a number of potential future directions for research. Firstly, further research could be conducted to better understand the exact mechanism of action of the compound. Additionally, further research could be conducted to explore the potential applications of 3-Methoxy-2-methylbenzoic acid ethyl ester, 97% in drug development and other therapeutic applications. Finally, further research could be conducted to explore the potential use of 3-Methoxy-2-methylbenzoic acid ethyl ester, 97% as a diagnostic tool for the detection of certain diseases.
Synthesis Methods
3-Methoxy-2-methylbenzoic acid ethyl ester, 97% can be synthesized from the reaction of 3-methoxy-2-methylbenzoic acid and ethyl bromide in the presence of sodium ethoxide. The reaction is carried out in a 1:1 molar ratio of the reactants in a solvent such as dichloromethane or toluene. The reaction is then heated to a temperature of 70-75°C for 1-2 hours, after which the mixture is cooled and the product is isolated by filtration.
Safety and Hazards
properties
IUPAC Name |
ethyl 3-methoxy-2-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-7-10(13-3)8(9)2/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRNAMDJLZPERJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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